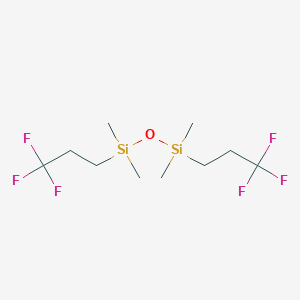

1,3-Bis(trifluoropropyl)tetramethyldisiloxane

Description

1,3-Bis(trifluoropropyl)tetramethyldisiloxane is a fluorinated organosilicon compound characterized by a disiloxane backbone (Si–O–Si) with two trifluoropropyl (–CF₃CH₂CH₂–) substituents. This structure imparts unique properties such as thermal stability, chemical resistance, and fluorophilicity, making it valuable in specialized applications like ionic liquid formulations and fluorosilicone materials .

Properties

Molecular Formula |

C10H20F6OSi2 |

|---|---|

Molecular Weight |

326.43 g/mol |

IUPAC Name |

[dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane |

InChI |

InChI=1S/C10H20F6OSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h5-8H2,1-4H3 |

InChI Key |

BTAWOTXFBJKDHI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hydrosilylation of Tetramethyldisiloxane with Trifluoropropyl Groups

The most prevalent synthetic route for 1,3-Bis(trifluoropropyl)tetramethyldisiloxane involves the hydrosilylation reaction between tetramethyldisiloxane and trifluoropropyl-containing reagents. This process typically uses platinum-based catalysts to facilitate the addition of trifluoropropyl groups to the silicon-hydrogen bonds in tetramethyldisiloxane under inert atmospheres to avoid moisture interference.

- Reaction conditions: Temperatures generally range from ambient to moderate heat (0 °C to 150 °C), under nitrogen or argon atmosphere to prevent hydrolysis and oxidation.

- Catalysts: Platinum complexes such as Karstedt's catalyst or other platinum-based catalysts from the 8th subgroup of the periodic table are preferred for their high activity and selectivity.

- Mechanism: The platinum catalyst activates the Si-H bond, enabling the addition of the trifluoropropyl group across the silicon-hydrogen bond, yielding the bis-substituted disiloxane product.

This method is favored for its simplicity, relatively high yield, and ability to produce the compound with high purity suitable for further applications.

Synthesis via Organometallic Intermediates and Grignard Reagents

An alternative approach involves the preparation of organohydrogen polysiloxanes followed by reaction with trifluoropropyl Grignard reagents. This method is more complex but allows for precise control over substitution patterns.

- Starting materials: Organohydrogen polysiloxanes with at least one methylhydrogen siloxy unit.

- Reagents: Trifluoropropylmagnesium bromide or similar trifluoropropyl Grignard reagents.

- Solvents: Dialkyl ethers (e.g., diethyl ether, dibutyl ether) or mixed solvents inert to Grignard reagents such as benzene or toluene.

- Procedure: The organohydrogen polysiloxane is reacted with the trifluoropropyl Grignard reagent, followed by hydrolysis with water or dilute acid/base solutions to yield the desired disiloxane.

- Conditions: Hydrolysis temperature is maintained below the boiling point of the solvent, preferably below 30 °C to prevent side reactions.

This method, while more laborious, can yield high-purity 1,3-Bis(trifluoropropyl)tetramethyldisiloxane with controlled molecular architecture.

Halogenated Disiloxane Intermediates

Preparation of 1,3-dihalo-1,1,3,3-tetra(organyl)disiloxanes such as 1,3-dichloro-1,1,3,3-tetramethyldisiloxane is a key intermediate step in some synthetic routes.

- Catalysts: Transition metal catalysts from the 8th subgroup (e.g., iron, cobalt, nickel complexes) are used to facilitate halogenation.

- Reaction temperature: Broad range from −78 °C to 250 °C, with preferred range 0 °C to 150 °C.

- Subsequent steps: The halogenated disiloxane can then be converted to trifluoropropyl-substituted disiloxane via nucleophilic substitution with trifluoropropyl nucleophiles.

This approach is noted for its economic and straightforward process design, allowing for scalable production of fluorinated disiloxanes.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrosilylation | Tetramethyldisiloxane, trifluoropropyl reagent, Pt catalyst | 0–150 °C, inert atmosphere | High yield, simple, scalable | Requires expensive Pt catalysts |

| Grignard Reaction & Hydrolysis | Organohydrogen polysiloxane, trifluoropropylmagnesium bromide, dialkyl ether solvents | <30 °C hydrolysis, inert solvents | High purity, controlled substitution | Complex, multi-step, moisture sensitive |

| Halogenated Disiloxane Route | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane, transition metal catalysts | −78 °C to 250 °C, catalyst dependent | Economical, straightforward | Requires halogenated intermediates |

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Hydrosilylation: Reaction with alkenes to form silicon-carbon bonds.

Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.

Substitution: Reaction with nucleophiles to replace the trifluoropropyl groups.

Common Reagents and Conditions:

Hydrosilylation: Platinum or rhodium catalysts, alkenes, temperatures around 70-80°C.

Oxidation: Hydrogen peroxide or other oxidizing agents, room temperature to mild heating.

Substitution: Nucleophiles such as amines or alcohols, room temperature to mild heating.

Major Products:

Hydrosilylation: Formation of silicon-carbon bonded products.

Oxidation: Formation of silanols or siloxanes.

Substitution: Formation of substituted siloxanes with various functional groups.

Scientific Research Applications

1,3-Bis(trifluoropropyl)tetramethyldisiloxane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and other organosilicon compounds.

Biology: Employed in the development of biocompatible materials and drug delivery systems.

Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s thermal stability, hydrophobicity, and flexibility. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of new chemical bonds and functionalized products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among disiloxane derivatives:

Physical and Chemical Properties

| Property | Trifluoropropyl | Glycidoxypropyl | Aminopropyl | Chloropropyl |

|---|---|---|---|---|

| Solubility | Hydrophobic | Polar aprotic solvents | Slightly water-soluble | Organic solvents |

| Thermal Stability | High (fluorine effect) | Moderate | Moderate | Low (dechlorination) |

| Reactivity | Low (inert C–F bonds) | High (epoxide ring) | High (–NH₂ nucleophile) | High (–Cl substitution) |

Q & A

Q. What are the standard synthetic routes for 1,3-Bis(trifluoropropyl)tetramethyldisiloxane, and how can purity be ensured during purification?

- Methodological Answer : The compound is typically synthesized via hydrosilylation or condensation reactions. For example, a modified procedure involves reacting tetramethyldisiloxane with trifluoropropyl precursors in tetrahydrofuran (THF) under inert conditions, monitored by thin-layer chromatography (TLC) for reaction completion . Purification often employs column chromatography using silica gel, followed by vacuum distillation to remove residual solvents. Purity verification requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and detect impurities .

Q. What analytical techniques are essential for characterizing 1,3-Bis(trifluoropropyl)tetramethyldisiloxane?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the presence of trifluoropropyl groups and siloxane backbone (e.g., and NMR).

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify Si-O-Si and C-F vibrational modes.

- Elemental Analysis : For quantifying carbon, hydrogen, and fluorine content.

Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. How should 1,3-Bis(trifluoropropyl)tetramethyldisiloxane be stored to maintain stability?

- Methodological Answer : Store under nitrogen or argon in amber glass vials at ≤4°C to prevent hydrolysis or oxidation. Pre-treatment of storage containers with silanizing agents (e.g., trimethoxysilane derivatives) minimizes surface adsorption . Regularly assess stability via NMR or GC-MS to detect degradation products.

Advanced Research Questions

Q. How can conflicting data on the thermal stability of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane be resolved experimentally?

- Methodological Answer : Design a factorial experiment to test thermal degradation under varying temperatures (e.g., 100–300°C) and atmospheres (inert vs. oxidative). Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition kinetics. Statistical tools like ANOVA can identify significant factors influencing stability discrepancies .

Q. What computational models are suitable for predicting the reactivity of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane in polymer matrices?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate interactions between siloxane groups and polymer chains, focusing on bond dissociation energies and electron density maps. COMSOL Multiphysics integrates these results to model diffusion kinetics and stress-strain behavior in composite materials . Validate predictions with experimental rheological data and scanning electron microscopy (SEM) .

Q. How can researchers reconcile contradictions in reported catalytic efficiencies for hydrosilylation reactions involving this compound?

- Methodological Answer : Conduct a meta-analysis of published protocols, isolating variables such as catalyst type (e.g., Pt vs. Rh), solvent polarity, and reaction time. Use response surface methodology (RSM) to optimize conditions and identify confounding factors. Replicate studies under controlled environments to isolate reproducibility issues .

Q. What theoretical frameworks guide the study of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane’s surface modification properties?

- Methodological Answer : Link research to the Quantitative Structure-Property Relationship (QSPR) framework, which correlates molecular descriptors (e.g., hydrophobicity, polarizability) with surface adhesion metrics. Experimental validation involves contact angle measurements and X-ray photoelectron spectroscopy (XPS) to assess surface energy changes .

Methodological Design and Data Interpretation

Q. How to design experiments investigating the compound’s role in membrane separation technologies?

- Methodological Answer : Use a Taguchi design to evaluate membrane performance (flux, selectivity) under variables like crosslinking density and trifluoropropyl content. Characterization via atomic force microscopy (AFM) and positron annihilation lifetime spectroscopy (PALS) quantifies pore structure alterations. Reference CRDC subclass RDF2050104 for separation technology benchmarks .

Q. What statistical approaches are recommended for analyzing structure-activity relationships in fluorinated siloxanes?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis or partial least squares regression) to datasets combining synthetic parameters (e.g., reaction time, catalyst loading) and performance metrics (e.g., thermal conductivity, dielectric constant). Open-source tools like R or Python’s SciKit-Learn facilitate model building .

Safety and Compliance

Q. What safety protocols are critical when handling 1,3-Bis(trifluoropropyl)tetramethyldisiloxane in laboratory settings?

- Methodological Answer :

Follow OSHA guidelines for fluorinated compounds: use fume hoods, wear nitrile gloves, and avoid contact with strong oxidizers. Spill containment requires inert adsorbents (e.g., vermiculite) rather than water-based methods. Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.